

(R)-methyl-3-hydroxy-7-methyl-6-octenoate structural formula

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Compound of Interest

Compound Name: (R)-methyl-3-hydroxy-7-methyl-6-octenoate

Cat. No.: B1313675


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An In-depth Technical Guide to (R)-methyl-3-hydroxy-7-methyl-6-octenoate

This technical guide provides a detailed overview of **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**, including its structural formula, chemical properties, and a conceptual synthesis pathway. This information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Structural Information

(R)-methyl-3-hydroxy-7-methyl-6-octenoate is a chiral ester with the following structural formula:

 (R)-methyl-3-hydroxy-7-methyl-6-octenoate Structural Formula

The molecule features a methyl ester functional group, a hydroxyl group at the chiral center on the third carbon, and a double bond between the sixth and seventh carbons.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**.

Property	Value
CAS Number	87894-26-6
Molecular Formula	C10H18O3
Molecular Weight	186.25 g/mol
Exact Mass	186.125594432 u
InChIKey	ZZZIRALWFXCROK-SECBINFHSA-N
DSSTox Substance ID	DTXSID30455766
Category	Bulk Drug Intermediates

Conceptual Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **(R)-methyl-3-hydroxy-7-methyl-6-octenoate** is not readily available in the public domain. However, a plausible stereoselective synthesis can be conceptualized based on established organic chemistry reactions. A common approach to obtaining the (R)-hydroxyl configuration is through the asymmetric reduction of a corresponding β -keto ester.

Conceptual Experimental Workflow:

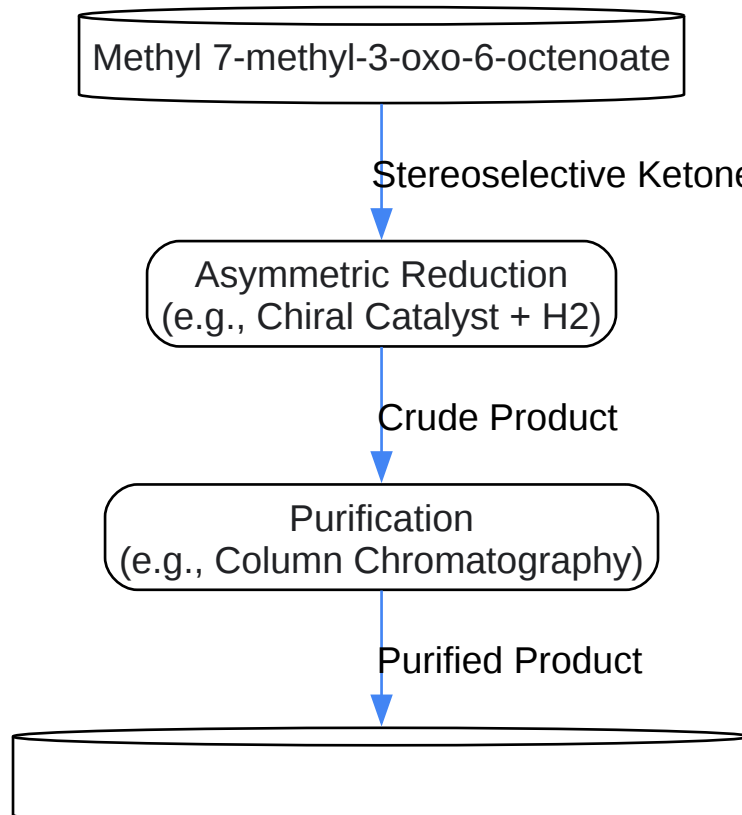
A potential synthetic route could involve the following key transformations:

- **Starting Material:** The synthesis would likely begin with a precursor molecule such as methyl 7-methyl-3-oxo-6-octenoate.
- **Asymmetric Reduction:** The crucial step would be the stereoselective reduction of the ketone at the C3 position to a hydroxyl group with the desired (R)-stereochemistry. This can be achieved using a chiral reducing agent or a catalyst. For instance, procedures involving rhodium catalysts with chiral phosphine ligands have been used for similar stereoselective hydrogenations.
- **Purification:** The final product would then be purified from the reaction mixture using standard techniques such as column chromatography to yield pure **(R)-methyl-3-hydroxy-7-**

methyl-6-octenoate.

The following diagram illustrates this conceptual workflow.

Conceptual Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate

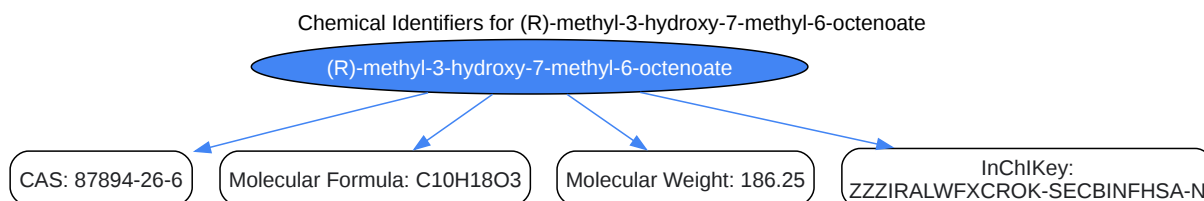


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Caption: A conceptual workflow for the synthesis of **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**.

Chemical Identifiers and Descriptors

The following diagram provides a summary of the key chemical identifiers for **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**, which are crucial for database searches and regulatory purposes.



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Caption: Key chemical identifiers for **(R)-methyl-3-hydroxy-7-methyl-6-octenoate**.

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